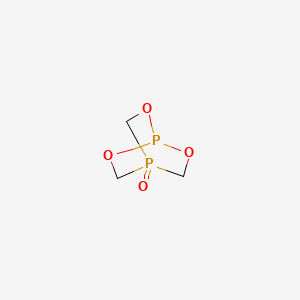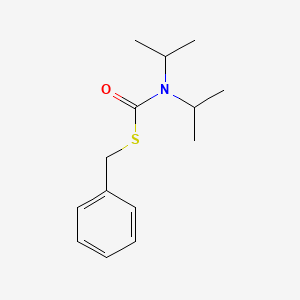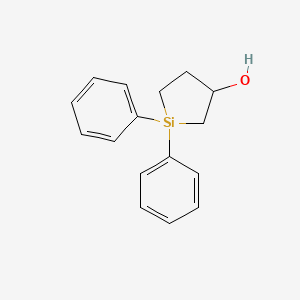
1,1-Diphenylsilolan-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Diphenylsilolan-3-ol: is an organosilicon compound characterized by a silicon atom bonded to two phenyl groups and a hydroxyl group. This compound is part of the broader class of silanols, which are silicon analogs of alcohols. The presence of the silicon atom imparts unique properties to the compound, making it of interest in various fields of research and industry.
准备方法
Synthetic Routes and Reaction Conditions: 1,1-Diphenylsilolan-3-ol can be synthesized through several methods. One common approach involves the reaction of diphenylsilane with an appropriate hydroxylating agent under controlled conditions. The reaction typically requires a catalyst to facilitate the formation of the silanol group.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions: 1,1-Diphenylsilolan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form silanones or siloxanes.
Reduction: The compound can be reduced to form silanes.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed.
Major Products:
Oxidation: Silanones and siloxanes.
Reduction: Silanes.
Substitution: Halosilanes and alkoxysilanes.
科学研究应用
Chemistry: 1,1-Diphenylsilolan-3-ol is used as a precursor in the synthesis of various organosilicon compounds
Biology and Medicine: Research is ongoing to explore the potential biological activities of this compound and its derivatives. These compounds may exhibit antimicrobial, antifungal, or anticancer properties, making them candidates for drug development.
Industry: In the industrial sector, this compound is used as an intermediate in the production of silicone-based materials. These materials are widely used in coatings, adhesives, and sealants due to their durability and resistance to environmental factors.
作用机制
The mechanism of action of 1,1-Diphenylsilolan-3-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. Additionally, the silicon atom can participate in coordination chemistry, forming complexes with metal ions and other ligands. These interactions can modulate the activity of enzymes and other biological molecules, leading to various physiological effects.
相似化合物的比较
Diphenylsilanediol: Similar structure but with two hydroxyl groups.
Triphenylsilanol: Contains three phenyl groups and one hydroxyl group.
Phenyltrimethoxysilane: Contains one phenyl group and three methoxy groups.
Uniqueness: 1,1-Diphenylsilolan-3-ol is unique due to its specific arrangement of phenyl groups and a single hydroxyl group attached to the silicon atom. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
属性
CAS 编号 |
51067-83-5 |
|---|---|
分子式 |
C16H18OSi |
分子量 |
254.40 g/mol |
IUPAC 名称 |
1,1-diphenylsilolan-3-ol |
InChI |
InChI=1S/C16H18OSi/c17-14-11-12-18(13-14,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,14,17H,11-13H2 |
InChI 键 |
XLHJZERQKDAVLG-UHFFFAOYSA-N |
规范 SMILES |
C1C[Si](CC1O)(C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


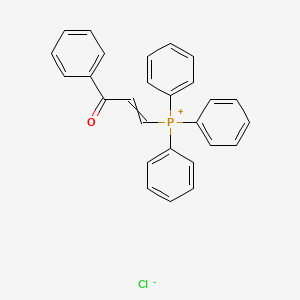
![2-[(But-2-enoyl)oxy]-N,N,N-trimethylethan-1-aminium](/img/structure/B14657638.png)
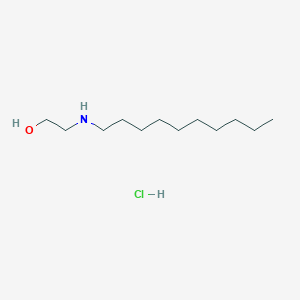
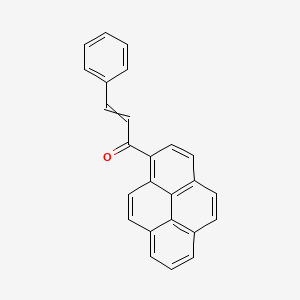
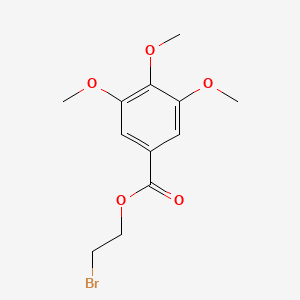
![Dimethyl-amino-ethanol de nicotinate [French]](/img/structure/B14657672.png)
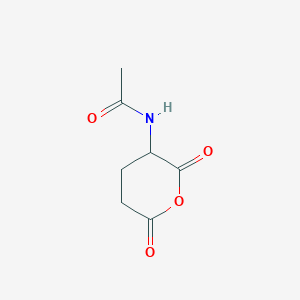
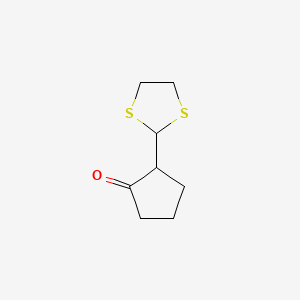
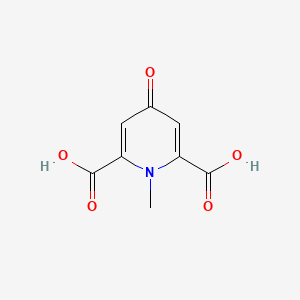
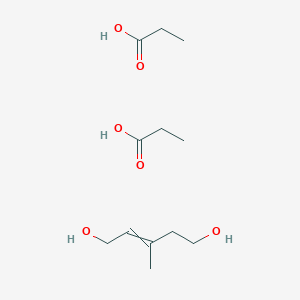

![2,4,6,8-Tetraazabicyclo[3.3.1]nonane-3,7-dione](/img/structure/B14657717.png)
